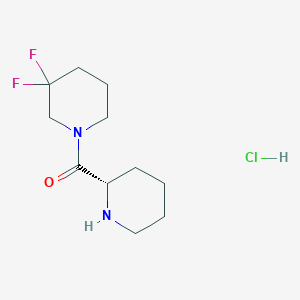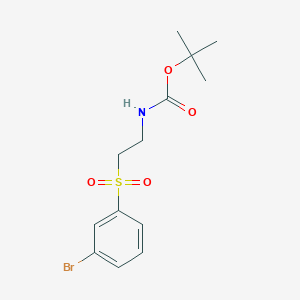
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride: is a synthetic organic compound characterized by the presence of two piperidine rings and two fluorine atoms. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the formation of the piperidine ring through cyclization reactions. This can be achieved using various starting materials such as 1,5-diaminopentane under acidic conditions.
Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions. Common reagents for this step include diethylaminosulfur trifluoride (DAST) or Selectfluor.
Coupling of Piperidine Rings: The two piperidine rings are coupled using a suitable linker, often involving carbonyl compounds like formaldehyde or acetaldehyde.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify optimal catalysts and solvents.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to study enzyme mechanisms or receptor binding.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as fluorinated polymers or advanced coatings.
Mécanisme D'action
The mechanism of action of S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The fluorine atoms in the compound can enhance its binding affinity and selectivity towards these targets, leading to specific biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropiperidine: A simpler analog with only one piperidine ring.
2-(3,3-Difluoro-piperidin-1-yl)-ethylamine: Another related compound with a different substitution pattern.
Uniqueness
S (3,3-Difluoro-piperidin-1-yl)-piperidin-2-yl-methanone hydrochloride is unique due to its dual piperidine rings and the presence of fluorine atoms. This structure imparts specific chemical and biological properties that are not observed in simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C11H19ClF2N2O |
|---|---|
Poids moléculaire |
268.73 g/mol |
Nom IUPAC |
(3,3-difluoropiperidin-1-yl)-[(2S)-piperidin-2-yl]methanone;hydrochloride |
InChI |
InChI=1S/C11H18F2N2O.ClH/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9;/h9,14H,1-8H2;1H/t9-;/m0./s1 |
Clé InChI |
AHHOUZQLZSHZMQ-FVGYRXGTSA-N |
SMILES isomérique |
C1CCN[C@@H](C1)C(=O)N2CCCC(C2)(F)F.Cl |
SMILES canonique |
C1CCNC(C1)C(=O)N2CCCC(C2)(F)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[2-(thiophen-3-yl)phenyl]methyl}cyclopropanamine](/img/structure/B12068537.png)
![2-{[(6-Methylpyridin-3-yl)methyl]amino}ethan-1-ol](/img/structure/B12068557.png)
![Cyclopropanamine, 1-[3-(1-methylethoxy)phenyl]-](/img/structure/B12068562.png)







![7-Methoxy-7-[[2-(1-methyltetrazol-5-yl)sulfanylacetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12068609.png)



